Cinerubin R is a newly identified anthracycline antibiotic derived from the endophytic bacterium Streptomyces sp. YIM66403. This compound exhibits significant biological activity, particularly against various bacterial strains. The discovery of Cinerubin R contributes to the ongoing exploration of natural products for potential therapeutic applications, especially in the fight against antibiotic-resistant pathogens.
Cinerubin R was isolated from the fermentation products of Streptomyces sp. YIM66403, which was cultured under specific conditions conducive to antibiotic production. The strain was initially identified through molecular techniques, including 16S ribosomal ribonucleic acid gene sequencing, which confirmed its taxonomic classification within the Streptomyces genus .
Cinerubin R belongs to the class of anthracyclines, a group of compounds known for their antitumor and antibacterial properties. Anthracyclines are characterized by a tetracyclic ring structure and are commonly used in cancer chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II .
The synthesis of Cinerubin R involves a series of fermentation and extraction processes. Initially, Streptomyces sp. YIM66403 is cultured in a nutrient-rich medium containing malt extract, yeast extract, glucose, and other components. After a fermentation period of approximately eight days at 28 °C, the culture broth is harvested, and the antibiotic is extracted using organic solvents such as ethyl acetate .
The extraction process typically follows these steps:
The molecular structure of Cinerubin R has been elucidated through nuclear magnetic resonance spectroscopy and mass spectrometry techniques. It shares structural similarities with other anthracyclines but possesses unique functional groups that differentiate it from closely related compounds such as musettamycin .
Key structural features include:
Cinerubin R undergoes several chemical reactions that enhance its therapeutic efficacy. Notably, it can intercalate into DNA strands, disrupting replication and transcription processes in bacterial cells.
The mechanism involves:
The primary mechanism of action for Cinerubin R involves its ability to bind to DNA and interfere with essential cellular processes. By disrupting DNA replication and transcription, it leads to cell cycle arrest and ultimately cell death in susceptible bacterial strains.
Studies have shown that Cinerubin R exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development as an antibiotic .
Cinerubin R is typically characterized by:
Chemical analyses reveal:
Cinerubin R holds significant promise for various applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: